molecular formula C12H21NO3 B8445526 Tert-butyl 4-cyano-2,4-dimethyl-3-hydroxypentanoate

Tert-butyl 4-cyano-2,4-dimethyl-3-hydroxypentanoate

Cat. No.: B8445526
M. Wt: 227.30 g/mol
InChI Key: NFQDTMDEGJMRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-cyano-2,4-dimethyl-3-hydroxypentanoate is a useful research compound. Its molecular formula is C12H21NO3 and its molecular weight is 227.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

tert-butyl 4-cyano-3-hydroxy-2,4-dimethylpentanoate

InChI

InChI=1S/C12H21NO3/c1-8(9(14)12(5,6)7-13)10(15)16-11(2,3)4/h8-9,14H,1-6H3

InChI Key

NFQDTMDEGJMRSU-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(C)(C)C#N)O)C(=O)OC(C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

tert-Butyl 4-cyano-2,4-dimethyl-3-oxopentanoate (400 mg, 1.775 mmol) obtained in Example 12 was diluted with methanol (5 mL) and cooled to 0° C. Sodium borohydride (20 mg, 0.53 mmol) was added. The mixture was stirred at 0° C. for 10 min and 10% aqueous hydrochloric acid solution (0.5 mL) was added. The mixture was further stirred for 10 min. Aqueous saturated sodium hydrogencarbonate solution (2 mL) was added and the mixture was further stirred for 10 min.
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
20 mg
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.